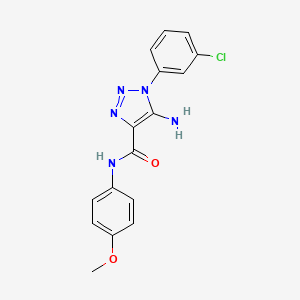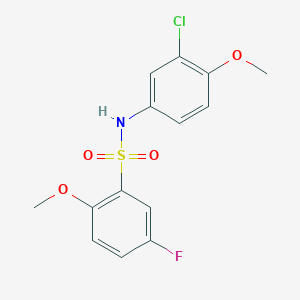![molecular formula C14H27ClN2O B4727749 1-{3-[(cyclohexylmethyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4727749.png)
1-{3-[(cyclohexylmethyl)amino]propyl}-2-pyrrolidinone hydrochloride
Übersicht
Beschreibung
1-{3-[(cyclohexylmethyl)amino]propyl}-2-pyrrolidinone hydrochloride, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a derivative of pyrrolidinone, which is a cyclic amide that has a wide range of applications in the pharmaceutical industry. CPP is a potent inhibitor of protein phosphatase 1 (PP1) and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
1-{3-[(cyclohexylmethyl)amino]propyl}-2-pyrrolidinone hydrochloride inhibits PP1 by binding to the catalytic subunit of the enzyme and preventing it from dephosphorylating its target substrates. This results in the accumulation of phosphorylated proteins, leading to changes in cellular signaling and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. This compound has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{3-[(cyclohexylmethyl)amino]propyl}-2-pyrrolidinone hydrochloride in lab experiments is its selectivity for PP1, which allows for the specific inhibition of this enzyme without affecting other protein phosphatases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental systems.
Zukünftige Richtungen
There are many potential future directions for research involving 1-{3-[(cyclohexylmethyl)amino]propyl}-2-pyrrolidinone hydrochloride. One area of interest is the development of more potent and selective inhibitors of PP1, which could be used to study the function of this enzyme in greater detail. Another area of interest is the potential therapeutic applications of this compound and related compounds in the treatment of neurodegenerative diseases and other disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential limitations in experimental systems.
Wissenschaftliche Forschungsanwendungen
1-{3-[(cyclohexylmethyl)amino]propyl}-2-pyrrolidinone hydrochloride has been widely used in scientific research as a tool to study the role of PP1 in various biological processes. PP1 is a ubiquitous protein phosphatase that is involved in the regulation of many cellular processes, including cell division, metabolism, and gene expression. This compound has been shown to be a potent and selective inhibitor of PP1, making it a valuable tool for studying the function of this enzyme.
Eigenschaften
IUPAC Name |
1-[3-(cyclohexylmethylamino)propyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O.ClH/c17-14-8-4-10-16(14)11-5-9-15-12-13-6-2-1-3-7-13;/h13,15H,1-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTQVOBLQKEMIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCCCN2CCCC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4727670.png)

![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4727679.png)

![5-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4727691.png)
![1-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4727699.png)
![2-chlorophenyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate](/img/structure/B4727706.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4727716.png)

![2-{[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4727742.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4727753.png)
![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B4727759.png)

![2-(4-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4727775.png)